molecular formula C8H8INO3 B12091238 Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- CAS No. 1208237-78-8

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-

Katalognummer: B12091238
CAS-Nummer: 1208237-78-8
Molekulargewicht: 293.06 g/mol
InChI-Schlüssel: OEQVCNLFOPMKMI-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound, followed by the introduction of the amino and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetic acid, 4-hydroxy-: Lacks the amino and iodine groups, making it less versatile.

    Benzeneacetic acid, alpha-amino-3,5-dichloro-4-hydroxy-, (alphaR)-: Contains chlorine atoms instead of iodine, which can alter its reactivity and applications.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group, which can influence its chemical properties and uses.

Uniqueness

The presence of the iodine atom in Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- makes it unique compared to other similar compounds. Iodine’s larger atomic size and ability to form halogen bonds can significantly impact the compound’s reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

1208237-78-8

Molekularformel

C8H8INO3

Molekulargewicht

293.06 g/mol

IUPAC-Name

(2S)-2-amino-2-(4-hydroxy-3-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1

InChI-Schlüssel

OEQVCNLFOPMKMI-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)I)O

Kanonische SMILES

C1=CC(=C(C=C1C(C(=O)O)N)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.